Maltotetraose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cellotetraose
CAS No.: 38819-01-1
Cat. No.: VC20758536
Molecular Formula: C24H42O21
Molecular Weight: 666.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38819-01-1 |
---|---|
Molecular Formula | C24H42O21 |
Molecular Weight | 666.6 g/mol |
IUPAC Name | (2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Standard InChI | InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
Standard InChI Key | UYQJCPNSAVWAFU-ZEUIETHYSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
Chemical Structure and Properties
Molecular Structure
Cellotetraose consists of four β-D-glucopyranose units connected by β(1→4) glycosidic bonds. The systematic IUPAC name for cellotetraose is beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-D-glucopyranose . This structure represents a segment of the cellulose polymer, which consists of many glucose units linked in the same manner. The β(1→4) linkage creates a linear chain with each glucose unit rotated 180° relative to its neighbors, contributing to the rigid, extended conformation characteristic of cellulose-derived oligosaccharides.
Chemical and Physical Properties
Cellotetraose possesses specific chemical and physical properties that influence its behavior in biological systems and laboratory applications. Table 1 summarizes the key properties of cellotetraose.
Table 1: Key Properties of Cellotetraose
The significant number of hydroxyl groups in cellotetraose contributes to its high hydrophilicity, as indicated by the negative XLogP3-AA value of -9 . This property makes cellotetraose highly soluble in water but poorly soluble in non-polar solvents. The abundant hydroxyl groups also facilitate extensive hydrogen bonding, which influences the compound's interaction with enzymes, receptors, and other biological molecules.
Structural Representation
In structural biochemistry, cellotetraose can be represented using various nomenclature systems. The LINUCS (Linear Notation for Unique Description of Carbohydrate Sequences) representation for cellotetraose is "[][D-Glcp]{[(4+1)][b-D-Glcp]{[(4+1)][b-D-Glcp]{[(4+1)][b-D-Glcp]{}}}}}" . The IUPAC condensed formula is represented as "Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc" . These representations provide standardized ways to describe the oligosaccharide's structure in scientific literature and databases.
Biological Significance
Role in Cellulose Degradation
Cellotetraose plays a critical role in the natural process of cellulose degradation. The breakdown of cellulose involves several enzyme-catalyzed steps, with cellotetraose emerging as an intermediate product. The process begins with endocellulases breaking down the crystalline structure of cellulose into amorphous strands . Exocellulases then act on these amorphous regions, hydrolyzing the chain ends to produce smaller oligosaccharides, including cellotetraose and cellobiose . Finally, β-glucosidases hydrolyze these oligosaccharides into glucose monomers.
This sequential enzymatic degradation is vital for carbon cycling in natural ecosystems and has significant implications for industrial processes that involve cellulose breakdown, such as biofuel production, paper manufacturing, and textile processing. Understanding the formation and subsequent metabolism of cellotetraose provides insights into optimizing these processes.
Enzymatic Interactions
The interactions between cellotetraose and various cellulolytic enzymes are essential for understanding cellulose degradation mechanisms. Different cellulases exhibit varying specificities and activities toward cellotetraose. Some exocellulases preferentially cleave cellotetraose to produce cellobiose, while others may have different product profiles. The study of these enzyme-substrate interactions has contributed to the development of more efficient enzymatic systems for cellulose hydrolysis in industrial applications.
Genetic and Molecular Functions
Gene Expression Induction
One of the most significant biological roles of cellotetraose is its ability to induce the transcription of genes encoding cellulose-degrading enzymes in certain microorganisms. Research has demonstrated that cellotetraose can strongly induce the expression of cellobiohydrolase genes, particularly cel7C and cel7D . Interestingly, cellotetraose has shown a more potent induction effect than smaller cellooligosaccharides like cellobiose.
In experimental studies, cellotetraose induced the highest level of cel7C transcripts, while cellotriose induced the highest level of cel7D transcripts . These transcript levels were even higher than those observed when the organisms were grown in the presence of cellulose itself. This suggests that these specific oligosaccharides might serve as natural signaling molecules that trigger the production of cellulose-degrading enzymes when cellulose is present in the environment.
Comparative Induction Capabilities
Table 2 presents a comparison of the induction capabilities of different cellooligosaccharides on cellobiohydrolase gene expression, based on the available research data.
Table 2: Comparative Gene Induction by Cellooligosaccharides
Cellooligosaccharide | cel7C Induction | cel7D Induction | Relative Potency |
---|---|---|---|
Cellotetraose | Highest (≈2.7×10^6 copies) | High | Very Strong |
Cellotriose | High | Highest (≈1.7×10^6 copies) | Very Strong |
Cellobiose | Weak | Minimal | Weak |
Cellulose (control) | Moderate | Moderate | Moderate |
This differential induction pattern suggests that cellooligosaccharides of specific lengths may play distinct roles in regulating the expression of cellulolytic enzymes. The strong induction effect of cellotetraose indicates its potential importance as a signaling molecule in cellulose-degrading microorganisms .
Synthesis and Applications
Chemical Synthesis Methods
Cellotetraose can be chemically synthesized for research purposes, although the process is complex due to the need for precise control over the stereochemistry of glycosidic bonds. Chemical synthesis typically involves protected glucose derivatives and carefully controlled glycosylation reactions. Synthetic cellotetraose has been utilized in various applications, including as a building block for creating larger cellooligosaccharides.
For instance, cellotetraose has been employed as a donor in glycosylation reactions to synthesize cellooctaose. In one documented synthesis approach, a cellotetraosyl donor was reacted with an acceptor using a high-vacuum system for anhydrous glycosylation to minimize side reactions . The protecting groups (pivaloyl, allyl, and benzyl) were subsequently removed using specific reagents (SeO2-AcOH, NaOMe-MeOH, and H2/Pd(OH)2-C, respectively) . This synthetic strategy demonstrates the utility of cellotetraose in creating larger, defined cellooligosaccharides for research purposes.
Research and Analytical Applications
Cellotetraose serves as a valuable reference standard in analytical chemistry, particularly for the characterization of cellulolytic enzyme activities. It is used to calibrate analytical methods for detecting and quantifying cellooligosaccharides in complex biological samples. Additionally, cellotetraose is employed in studies investigating the substrate specificity of various cellulases and in elucidating the mechanisms of cellulose degradation.
The compound's role in gene expression induction also makes it valuable for genetic studies aimed at understanding the regulation of cellulolytic enzymes. Researchers have used pure cellotetraose to induce the expression of specific genes and study the resulting cellular responses, providing insights into how microorganisms detect and respond to cellulosic materials in their environment.
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